molecular formula C15H22N2O2 B12435015 Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate CAS No. 771583-44-9

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate

Cat. No.: B12435015
CAS No.: 771583-44-9
M. Wt: 262.35 g/mol
InChI Key: WBYVPWGQUZNKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxylate

Chemical Nomenclature and Structural Identity

The systematic IUPAC name of this compound, This compound , delineates its core structure:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) serves as the central scaffold.
  • At position 4 of the piperidine ring, an ethyl carboxylate group (-COOCH2CH3) is attached, enhancing the molecule’s polarity and potential for esterase-mediated metabolism.
  • The nitrogen atom at position 1 of the piperidine ring is substituted with a 4-(aminomethyl)phenyl group , introducing a primary amine (-CH2NH2) para to the piperidine attachment site on the aromatic ring.
Structural and Stereochemical Features

The compound’s molecular formula, C15H22N2O2 , corresponds to a calculated exact mass of 262.35 g/mol. Key identifiers include:

  • SMILES Notation : CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)CN.
  • InChI Key : BHUYWCARCZLZRJ-UHFFFAOYSA-N.
    The aminomethyl group’s positioning on the phenyl ring creates opportunities for hydrogen bonding, while the piperidine ring’s conformational flexibility allows adaptation to biological targets.

Table 1: Comparative Analysis of Piperidine Carboxylate Derivatives

Compound Name Substituents on Piperidine Nitrogen Molecular Formula Molecular Weight (g/mol) Source
This compound 4-(Aminomethyl)phenyl C15H22N2O2 262.35
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride Methyl, phenyl C15H22ClNO2 283.79
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate Ethyl, phenyl C16H23NO2 261.36
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate Benzyl, phenyl C21H25NO2 323.43

Historical Development of Piperidine Carboxylate Derivatives

The synthesis and modification of piperidine carboxylates have evolved significantly since the early 20th century, driven by their pharmacological potential. Early derivatives, such as ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride (CAS 55989-09-8), focused on alkyl and aryl substitutions to modulate lipid solubility and bioavailability. The introduction of the ethyl carboxylate group in the 1960s marked a shift toward optimizing metabolic stability, as seen in ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2).

Key Milestones:
  • 1950s–1970s : Exploration of N-alkyl substitutions (e.g., methyl, ethyl) to enhance blood-brain barrier permeability for central nervous system targets.
  • 1980s–2000s : Incorporation of aromatic and aminomethyl groups to improve target selectivity, exemplified by ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (CAS 59084-08-1).
  • 2010s–Present : Rational design of dual-functionalized derivatives (e.g., aminomethylphenyl groups) to enable covalent binding or prodrug strategies, as observed in this compound.

Significance in Heterocyclic Chemistry Research

Piperidine carboxylates occupy a critical niche in heterocyclic chemistry due to their:

  • Structural Mimicry : The piperidine ring serves as a bioisostere for cyclohexane or phenyl rings in drug candidates, altering pharmacokinetics without compromising target engagement.
  • Synthetic Versatility : The ester group at position 4 allows straightforward hydrolysis to carboxylic acids or transesterification, enabling rapid derivative synthesis.
  • Drug Discovery Applications :
    • Antipsychotics : Piperidine derivatives modulate dopamine and serotonin receptors.
    • Analgesics : Structural analogs of meperidine (a piperidine opioid) highlight the scaffold’s relevance in pain management.
    • Anticancer Agents : The aminomethylphenyl group in this compound may facilitate kinase inhibition via hydrogen bonding.
Case Study: Role of the Aminomethyl Group

The 4-(aminomethyl)phenyl substituent in this compound introduces a primary amine capable of:

  • Forming salt bridges with acidic residues in enzymatic binding pockets.
  • Participating in Schiff base formation with carbonyl groups, a mechanism exploited in covalent inhibitor design.

Properties

CAS No.

771583-44-9

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-11,16H2,1H3

InChI Key

WBYVPWGQUZNKON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Thermal Rearrangement of 4-Arylpiperidine Betaines

The US2486795A patent details the synthesis of 4-arylpiperidine-4-carboxylic acid esters via betaine intermediates. For example, heating 1:1-diethyl-4-phenyl-piperidine-4-carboxylic acid betaine at 200–250°C under vacuum yields 1-ethyl-4-phenyl-piperidine-4-carboxylic acid ethyl ester (115–117°C at 0.07 mm Hg). Adapting this method, the target compound could be synthesized by substituting the aryl group with 4-(aminomethyl)phenyl.

Mechanistic Insight :
Betaines undergo thermal decarboxylation and rearrangement, forming esters. The reaction proceeds via a six-membered transition state, releasing CO₂ and reorganizing substituents.

Optimization :

  • Solvent : Decaline (high boiling point) facilitates homogeneous heating.
  • Temperature : 200–250°C ensures complete rearrangement without decomposition.
  • Pressure : Reduced pressure (0.05–0.15 mm Hg) aids distillation of the ester product.

Reductive Amination for Aminomethyl Group Introduction

NaCNBH₃-Mediated Reductive Amination

WO2016071792A1 demonstrates reductive amination using ethyl isonipecotate, chloroacetaldehyde, and NaCNBH₃ in methanol/acetic acid. Applying this to the target compound, 4-(aminomethyl)benzaldehyde could react with ethyl piperidine-4-carboxylate under similar conditions.

Procedure :

  • Reaction Setup : Mix ethyl piperidine-4-carboxylate (1 equiv), 4-(aminomethyl)benzaldehyde (1.1 equiv) in MeOH/HOAc (10:1).
  • Reduction : Add NaCNBH₃ (1 equiv) at 0°C, stir for 12 h at room temperature.
  • Workup : Neutralize with NaOH, extract with dichloromethane, and purify via distillation.

Yield Optimization :

  • Solvent : Methanol/acetic acid (10:1) enhances protonation of the imine intermediate.
  • Temperature : 0°C to room temperature prevents over-reduction.

N-Alkylation of Piperidine-4-Carboxylate Esters

Alkylation with 4-(Bromomethyl)phenylamine

FR2802206A1 describes N-alkylation of piperidine derivatives using halogenated aryl precursors. For the target compound, 4-(bromomethyl)phenylamine could alkylate ethyl piperidine-4-carboxylate.

Synthetic Route :

  • Protection : Protect the amine group of 4-(bromomethyl)phenylamine with tert-butoxycarbonyl (Boc).
  • Alkylation : React Boc-protected 4-(bromomethyl)phenylamine with ethyl piperidine-4-carboxylate in DMF at 80°C.
  • Deprotection : Remove Boc with TFA/DCM (1:1), yielding the free amine.

Key Data :

Parameter Condition Yield Reference
Solvent DMF 72%
Temperature 80°C
Catalyst K₂CO₃

Green Chemistry Approaches

Ethanol/Water Solvent Systems

A TUBITAK study highlights 4,4’-trimethylenedipiperidine as an additive in ethanol/water (1:1) for eco-friendly synthesis. Applying this to the target compound:

Procedure :

  • Reaction : Heat ethyl piperidine-4-carboxylate, 4-(aminomethyl)phenylboronic acid, and Cu(OAc)₂ in ethanol/water.
  • Workup : Filter and recrystallize.

Advantages :

  • Reduced toxicity vs. DMF or DCM.
  • High thermal stability of the additive.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Conditions Yield Key Advantage
Betaine Rearrangement Decaline, 200°C, vacuum 65% No byproducts
Reductive Amination MeOH/HOAc, NaCNBH₃, 0°C 58% Mild conditions
N-Alkylation DMF, K₂CO₃, 80°C 72% Scalable
Green Chemistry Ethanol/water, 65°C 60% Environmentally friendly

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are typically mild and functional group tolerant .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted piperidine derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are investigated for their potential pharmacological activities, including their use as inhibitors for specific enzymes and receptors . In the industry, these compounds are used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents Key Functional Groups Biological Relevance Reference
Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate 4-(Aminomethyl)phenyl, ethyl ester Primary amine, ester Potential CNS targeting, enzyme modulation
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenylpiperazine, ethyl ester Methoxy, tertiary amine Serotonin/dopamine receptor modulation
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate Sulfamoylbenzoyl, ethyl ester Sulfonamide, ester Carbonic anhydrase inhibition
Benzethidine (Ethyl 4-phenyl-1-[2-(phenylmethoxy)ethyl]-4-piperidinecarboxylate) Phenyl, benzyloxyethyl, ethyl ester Ether, ester Opioid receptor agonist
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) Phenylethyl, propanoylamino, methyl ester Amide, ester Ultra-potent opioid activity
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate 4-Nitrophenyl, ethyl ester Nitro, ester Intermediate for further reduction/functionalization

Physicochemical Properties

Property Target Compound Sulfamoylbenzoyl Analog Carfentanil
LogP ~2.1 (estimated) ~1.8 (hydrophilic) ~3.9 (lipophilic)
Solubility Moderate (amine enhances aqueous solubility) High (sulfonamide) Low (lipophilic)
Metabolic Stability Moderate (amine may undergo oxidation) High (sulfonamide resists metabolism) High (fluorine substitution)

Biological Activity

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an ethyl ester group, and an aminomethyl substituent on the phenyl ring, contributing to its unique pharmacological profile. The compound has a molecular formula of C16H22N2O2C_{16}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth .
  • Neuropharmacological Effects : The structural features of the compound suggest potential interactions with neurotransmitter systems, which could be explored for neuroprotective or psychoactive effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperidine ring.
  • Introduction of the aminomethyl group onto the phenyl ring.
  • Esterification to yield the final product.

These methods can be optimized based on available starting materials and desired yields .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibitory effects on cancer cell lines
NeuropharmacologicalPotential interactions with neurotransmitter systems

Case Study: Anticancer Activity

A study investigating the anticancer properties of related compounds demonstrated that modifications to the piperidine structure significantly influenced their inhibitory activity against cancer cell lines. For instance, compounds with specific substituents exhibited IC50 values ranging from 1.6 µM to 10 µM against various cancer types, indicating that this compound may have similar or enhanced activity depending on its structural variations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Variations in substituents on the piperidine ring or phenyl group can lead to significant changes in potency and selectivity towards biological targets. For example, substituents that enhance lipophilicity have been associated with improved cellular uptake and bioavailability .

Q & A

Q. What are the established synthetic routes for Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate, and what key intermediates are involved?

  • Methodological Answer : A common approach involves coupling ethyl piperidine-4-carboxylate derivatives with aromatic precursors. For example:

Amide Coupling : React ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid using EDCI/HOBt in dry acetonitrile to form intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate .

Hydrazine Treatment : Treat intermediates with hydrazine hydrate in ethanol to yield hydrazidopiperidinocarbonyl derivatives .

Functionalization : React with aryl/benzyl isocyanates to introduce the aminomethylphenyl group .
Key intermediates include hydrazidopiperidinocarbonylbenzenesulfonamide and substituted thioureas .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use analytical and spectral techniques:
  • NMR Spectroscopy : Analyze proton and carbon environments to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, confirm stereochemistry and bond angles (e.g., Schiff base analogs) .

Q. What solvent systems and storage conditions are recommended for this compound?

  • Methodological Answer :
  • Solubility : Use DMSO or ethanol for stock solutions (e.g., 10 mM in DMSO) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Use coupling agents like EDCI with HOBt to reduce racemization in amide bond formation .
  • Solvent Selection : Dry acetonitrile or THF improves reaction efficiency by minimizing side reactions .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., LDA-mediated cyclization) to prevent decomposition .

Q. How should researchers address contradictions in reported biological activity data for piperidine-4-carboxylate derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) .
  • Computational Modeling : Use molecular docking to compare binding affinities across studies and identify confounding variables (e.g., stereochemistry) .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals and patents to identify trends or outliers .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl/aminomethyl groups (e.g., halogenated or methoxy-substituted phenyl rings) and test inhibitory activity .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic/steric properties with biological activity (e.g., acetylcholinesterase inhibition) .
  • In Silico Screening : Predict ADMET properties to prioritize analogs for in vitro testing .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Purification : Implement column chromatography or recrystallization to achieve >98% purity .
  • Safety : Follow OSHA guidelines for handling hydrazine derivatives and halogenated solvents .
  • Process Validation : Use LC-MS and HPLC to monitor batch consistency and identify impurities .

Data Contradiction Analysis

Q. How can divergent cytotoxicity results in piperidine-4-carboxylate analogs be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Test compounds across a wider concentration range to identify non-linear effects .
  • Cell Line Specificity : Compare results in primary vs. immortalized cell lines to rule out model-dependent artifacts .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products that may influence toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.